Cas no 923011-08-9 (2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-Methyl-1-oxo-, 1,1-diMethylethyl ester)
923011-08-9 structure
Product Name:2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-Methyl-1-oxo-, 1,1-diMethylethyl ester
CAS-nummer:923011-08-9
MF:C14H24N2O3
MW:268.351963996887
CID:832086
PubChem ID:58653432
Update Time:2025-04-19
2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-Methyl-1-oxo-, 1,1-diMethylethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-Methyl-1-oxo-, 1,1-diMethylethyl ester
- 2-methyl-1-oxo-2,7-Diazaspiro[4.5]decane-7-carboxylic acid 1,1-dimethylethyl ester
- 2-Methyl-2-propanyl 2-methyl-1-oxo-2,7-diazaspiro[4.5]decane-7-ca rboxylate
- 923011-08-9
- SCHEMBL3497947
-
- Inchi: 1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-6-14(10-16)7-9-15(4)11(14)17/h5-10H2,1-4H3
- InChI-sleutel: NBABWRQAXNKODY-UHFFFAOYSA-N
- LACHT: O=C1C2(CN(C(=O)OC(C)(C)C)CCC2)CCN1C
Berekende eigenschappen
- Exacte massa: 268.17869263g/mol
- Monoisotopische massa: 268.17869263g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 389
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Topologisch pooloppervlak: 49.8Ų
2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-Methyl-1-oxo-, 1,1-diMethylethyl ester Gerelateerde literatuur
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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